Lipophilicity Differentiation: Saturated Oxime vs. Ketone and Aldoximes
Tetrahydrothiophen-3-one oxime (target compound) exhibits a predicted logP of approximately 0.95 [1], compared to the consensus logP of ~0.56 for its ketone precursor, tetrahydrothiophen-3-one [2], and a logP of ~1.56 for both thiophene-3-carboxaldehyde oxime and thiophene-2-carboxaldehyde oxime, the unsaturated aromatic aldoxime analogs . The oxime functional group increases lipophilicity by ~0.4 log units relative to the ketone, while the saturated ring reduces lipophilicity by ~0.6 log units relative to the unsaturated aldoximes. This places the compound in a distinct logP window that may be optimal for passive membrane permeability while avoiding excessive metabolic clearance.
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | logP ≈ 0.95 (Tetrahydrothiophen-3-one oxime) |
| Comparator Or Baseline | Tetrahydrothiophen-3-one (ketone): consensus logP ≈ 0.56; Thiophene-3-carboxaldehyde oxime: logP ≈ 1.56; Thiophene-2-carboxaldehyde oxime: logP ≈ 1.56 |
| Quantified Difference | ΔlogP (target – ketone) ≈ +0.39; ΔlogP (target – aldoxime) ≈ −0.61 |
| Conditions | Predicted logP values computed by consensus algorithms (ALOGPS, XLogP3, MLOGP); data aggregated from multiple chemical databases. |
Why This Matters
The intermediate logP of tetrahydrothiophen-3-one oxime (0.95) positions it in the optimal range for drug-likeness (logP 0–3), whereas the unsaturated aldoximes (logP ~1.56) trend toward higher lipophilicity associated with increased metabolic clearance and off-target binding, making the target compound a more balanced starting point for lead optimization [3].
- [1] MolWiki. Tetrahydrothiophen-3-one oxime – LogP: 0.95350. Available at: https://www.molwiki.com (accessed 2026-05-07). View Source
- [2] Starshinechemical. 4,5-Dihydro-3(2H)-thiophenone: Consensus LogP 0.56. Available at: https://starshinechemical.com (accessed 2026-05-07). View Source
- [3] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
